molecular formula C5H6ClNO2 B2815201 5-(Chloromethyl)-3-methoxy-1,2-oxazole CAS No. 35166-40-6

5-(Chloromethyl)-3-methoxy-1,2-oxazole

Cat. No.: B2815201
CAS No.: 35166-40-6
M. Wt: 147.56
InChI Key: MHRNHYKQFZPBLT-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry and Chemical Research

Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its presence in a vast number of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govnih.gov The oxazole ring is considered a bioisostere for other functionalities, meaning it can be used to replace other groups in a molecule to fine-tune its biological and physical properties without drastically altering its shape. benthamscience.com

Oxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govnih.gov This has made the oxazole scaffold a prime target for drug discovery and development programs. benthamscience.com Beyond medicinal applications, functionalized oxazoles are crucial building blocks in the total synthesis of complex natural products and in the development of novel materials. lifechemicals.com The ability to readily engage in various chemical transformations makes the oxazole nucleus a valuable platform for constructing diverse molecular architectures. tandfonline.com

Structural Characteristics and Nomenclature of the 1,2-Oxazole Ring System

The compound in focus, 5-(Chloromethyl)-3-methoxy-1,2-oxazole, features an isoxazole (B147169) ring, which is an isomer of oxazole where the nitrogen and oxygen atoms are in adjacent positions (1 and 2). This arrangement influences the electronic properties and reactivity of the ring. The nomenclature "1,2-oxazole" precisely defines this connectivity. The numbering of the ring atoms begins at the oxygen and proceeds towards the nitrogen atom.

Structural Feature Description
Ring System1,2-Oxazole (Isoxazole)
Atoms in Ring3 Carbon, 1 Nitrogen, 1 Oxygen
AromaticityThe ring is aromatic, conferring stability.
NumberingStarts at the Oxygen (position 1) and proceeds to the Nitrogen (position 2).

Overview of Functional Groups: Chloromethyl and Methoxy (B1213986) Substituents at Specific Positions

The specific properties of this compound are largely dictated by its two functional groups and their positions on the oxazole ring.

The methoxy group (-OCH₃) is located at the 3-position of the oxazole ring. It consists of a methyl group bonded to an oxygen atom. The methoxy group is generally considered an electron-donating group through resonance, which can influence the reactivity of the heterocyclic ring.

The chloromethyl group (-CH₂Cl) is situated at the 5-position. This group is composed of a methyl group where one hydrogen atom has been replaced by a chlorine atom. The chloromethyl group is highly significant in synthetic chemistry because it acts as a reactive "handle." The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of other functional groups through substitution reactions. nih.gov

Contextualization of this compound as a Research Target

This compound emerges as a significant research target primarily due to its potential as a versatile synthetic building block. The combination of a stable 1,2-oxazole core with the highly reactive chloromethyl group at the 5-position makes it an attractive starting material for the synthesis of more complex molecules.

The reactivity of the chloromethyl group allows for a diverse range of chemical transformations. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This capability positions this compound as a key intermediate for creating libraries of substituted oxazole derivatives. These derivatives can then be screened for potential biological activities, contributing to drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNHYKQFZPBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-40-6
Record name 5-(chloromethyl)-3-methoxy-1,2-oxazole
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Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 3 Methoxy 1,2 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl substituent at the C5 position of the oxazole (B20620) ring is highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent oxazole ring stabilizes the transition state, facilitating the displacement of the chloride ion by a variety of nucleophiles. This reactivity is analogous to that of benzyl chloride, making it an excellent electrophile for introducing the oxazolylmethyl moiety into other molecules.

Formation of Aminomethyl-Oxazole Derivatives via Reaction with Amines

The reaction of 5-(chloromethyl)-3-methoxy-1,2-oxazole with a range of primary and secondary amines, as well as ammonia, provides a straightforward route to aminomethyl-oxazole derivatives. These reactions typically proceed under mild conditions, affording the corresponding secondary and tertiary amines in high yields oup.com. The use of an excess of the amine or the addition of a non-nucleophilic base is common to neutralize the hydrogen chloride generated during the reaction. For instance, reaction with ammonium hydroxide can be employed to introduce a primary amino group wikipedia.org.

The versatility of this reaction allows for the synthesis of a wide array of derivatives with varied steric and electronic properties, depending on the amine used.

Table 1: Examples of Nucleophilic Substitution with Amines Data is illustrative of typical reactions for chloromethyl-oxazole systems.

Nucleophile (Amine) Reagent/Conditions Product
Ammonia (NH₃) Ammonium hydroxide, Dioxane 5-(Aminomethyl)-3-methoxy-1,2-oxazole
Methylamine (CH₃NH₂) Benzene, Room Temp. 3-Methoxy-5-((methylamino)methyl)-1,2-oxazole
Morpholine Benzene, 40 °C 4-((3-Methoxy-1,2-oxazol-5-yl)methyl)morpholine

Reactions with Other Heteroatom Nucleophiles (e.g., Thiocyanates, Alcohols)

The electrophilic chloromethyl group readily reacts with other heteroatom nucleophiles, including sulfur and oxygen-based species.

Reactions with Sulfur Nucleophiles: Thiolates and thiocyanates can displace the chloride to form thioethers and thiocyanates, respectively. For example, treating this compound with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone or DMF would yield 5-(thiocyanatomethyl)-3-methoxy-1,2-oxazole.

Reactions with Oxygen Nucleophiles: Alcohols and phenols can serve as nucleophiles, typically after deprotonation to form the more reactive alkoxide or phenoxide. This reaction, often carried out under Williamson ether synthesis conditions with a base such as sodium hydride or potassium carbonate, results in the formation of ether linkages researchgate.net. For instance, reaction with sodium methoxide in methanol leads to the substitution of the chlorine atom with a methoxy (B1213986) group, yielding 3-methoxy-5-(methoxymethyl)-1,2-oxazole researchgate.net.

Table 2: Reactions with Heteroatom Nucleophiles Data is illustrative of typical reactions for chloromethyl-isoxazole systems.

Nucleophile Reagent/Conditions Product
Sodium Methoxide Methanol 3-Methoxy-5-(methoxymethyl)-1,2-oxazole
Sodium Phenoxide DMF, K₂CO₃ 3-Methoxy-5-(phenoxymethyl)-1,2-oxazole
Potassium Thiocyanate Acetone 5-(Thiocyanatomethyl)-3-methoxy-1,2-oxazole

Alkylation Reactions of the Chloromethyl Moiety

The this compound molecule can act as an effective alkylating agent for carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

Reaction with Cyanide: The chloromethyl group can undergo substitution with cyanide ions (e.g., from KCN or NaCN) to introduce a cyanomethyl group, thereby forming (3-methoxy-1,2-oxazol-5-yl)acetonitrile beilstein-journals.org. This product is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the chloromethyl group can act as the electrophile in a Friedel-Crafts alkylation reaction with electron-rich aromatic compounds like benzene or toluene wikipedia.orgmasterorganicchemistry.com. This reaction attaches the oxazolylmethyl group to the aromatic ring, forming a diarylmethane-type structure.

Transformations of the Methoxy Group

The methoxy group at the C3 position is generally less reactive than the chloromethyl group. However, it can be transformed under specific conditions, most notably through ether cleavage. Treatment of 3-methoxyisoxazole derivatives with strong acids like concentrated hydrochloric acid or hydrobromic acid can hydrolyze the methoxy group to a hydroxyl group wikipedia.org. This transformation yields the corresponding isoxazol-3-ol, which exists in tautomeric equilibrium with its 3(2H)-isoxazolone form. This demethylation is a key step in the synthesis of certain natural products and analogs, such as muscimol, from methoxyisoxazole precursors wikipedia.org.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is influenced by the presence of two heteroatoms and is generally lower than that of benzene. The ring is considered electron-deficient, which makes electrophilic attack challenging unless activating groups are present pharmaguideline.com.

Electrophilic Substitution Patterns

In this compound, the substitution pattern for an incoming electrophile is dictated by the electronic effects of the existing substituents. The methoxy group at C3 is a strong electron-donating group and acts as an activating, ortho-para director. The para position (C5) is already substituted. Therefore, the methoxy group strongly directs electrophiles to the C4 position. The chloromethyl group at C5 is a weakly deactivating group. The combined influence of these substituents makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack reddit.com.

Direct fluorination of 3,5-disubstituted isoxazoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) has been shown to occur selectively at the C4 position, providing a route to 4-fluoro-isoxazole derivatives academie-sciences.fr. Other standard electrophilic aromatic substitution reactions are also expected to proceed at this position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent/Conditions Expected Major Product
Nitration HNO₃, H₂SO₄ 5-(Chloromethyl)-3-methoxy-4-nitro-1,2-oxazole
Bromination Br₂, FeBr₃ 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
Sulfonation Fuming H₂SO₄ 5-(Chloromethyl)-3-methoxy-1,2-oxazol-4-sulfonic acid

Oxidation of the Oxazole Ring

The oxazole ring system is susceptible to oxidation by various reagents, which can lead to cleavage of the heterocyclic ring. semanticscholar.orgnih.gov Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone have been shown to open the oxazole ring. pharmaguideline.com However, the ring is generally resistant to oxidation by hydrogen peroxide. pharmaguideline.com

Ozonolysis, a reaction where unsaturated bonds are cleaved by ozone, is a notable oxidation reaction for oxazoles. pharmaguideline.comwikipedia.org This process typically results in the formation of open-chain products like acids, amides, and imides. nih.gov For instance, the ozonolysis of alkenes is a well-established method to produce alcohols, aldehydes, ketones, or carboxylic acids, depending on the work-up conditions. wikipedia.org In the context of isoxazoles, ozonolysis has been employed to oxidize terminal vinyl groups to their corresponding aldehydes. mdpi.com

The reactivity of the oxazole ring towards oxidation is influenced by the substituents present. The presence of electron-donating groups can activate the ring, making it more susceptible to oxidative cleavage. The oxidation of oxazole derivatives can be a useful synthetic strategy for the preparation of other functionalized molecules.

Table 1: Oxidative Reactions of the Oxazole Ring

Oxidizing Agent Outcome Reference
Ozone (O₃) Ring cleavage to form open-chain products pharmaguideline.com
Potassium Permanganate (KMnO₄) Ring opening pharmaguideline.com
Chromic Acid (H₂CrO₄) Ring opening pharmaguideline.com
Hydrogen Peroxide (H₂O₂) Generally no reaction pharmaguideline.com

Photolytic Decomposition of Oxazole Derivatives

The photochemistry of oxazole and its derivatives often involves isomerization and rearrangement reactions. nih.govresearchgate.net Upon irradiation with UV light, typically in the range of 200–330 nm, isoxazoles, which are isomers of oxazoles, can undergo photoisomerization. nih.gov This process is believed to proceed through the homolysis of the N–O bond, leading to the formation of a key acyl azirine intermediate. nih.gov

While much of the detailed research has focused on isoxazoles, the general principles of photochemical reactivity of five-membered aromatic heterocycles are relevant. For isoxazoles, photolysis can lead to the formation of ketenimines via a skeletal rearrangement. nih.gov This transformation is thought to involve a photoinduced homolysis of the N-O single bond, forming a biradical intermediate. Subsequent hydrogen abstraction and C-N bond formation lead to an azirine species which then rearranges. nih.gov

The intrinsic photochemistry of the isoxazole (B147169) ring has been harnessed for applications such as photo-crosslinking in chemoproteomic studies. nih.govbiorxiv.org Irradiation of isoxazole-containing probes with 254 nm light has been shown to form covalent adducts with proteins. biorxiv.org This highlights the labile nature of the N-O bond in the isoxazole ring under photolytic conditions. nih.govbiorxiv.org Theoretical studies on isoxazole suggest that a significant portion of the molecules undergo ultrafast O–N bond cleavage after photoexcitation. acs.org

Table 2: Photochemical Reactions of Isoxazole Derivatives

Reaction Type Key Intermediate Product(s) Wavelength Reference
Photoisomerization Acyl azirine Oxazoles 200-330 nm nih.gov
Skeletal Rearrangement Biradical, Azirine Ketenimines Not specified nih.gov
Photo-crosslinking Not specified Covalent protein adducts 254 nm biorxiv.org

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Oxazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. yonedalabs.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org It is widely used to create conjugated systems such as biaryls, styrenes, and polyenes. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the halide to the Pd(0) complex is often the rate-determining step. libretexts.org

While many standard protocols for palladium-catalyzed cross-coupling reactions can be challenging with substrates bearing free N-H groups, methods have been developed for the Suzuki-Miyaura coupling of a range of unprotected nitrogen-rich heterocycles, including indazoles, benzimidazoles, and pyrazoles. nih.gov This suggests the feasibility of applying this methodology to oxazole derivatives. The reaction of 4- and 5-halo-1,2,3-triazoles with boronic acids has been successfully demonstrated using a palladium complex in water, highlighting the adaptability of this reaction to various heterocyclic systems. rsc.org The choice of catalyst, ligands, base, and solvent system is crucial for the success of the coupling reaction. yonedalabs.com

Table 3: Components of the Suzuki-Miyaura Cross-Coupling Reaction

Component Role Common Examples Reference
Nucleophile Source of one carbon fragment Boronic acids, boronic esters yonedalabs.com
Electrophile Source of the other carbon fragment Bromides, iodides, chlorides, triflates yonedalabs.com
Catalyst Facilitates the reaction Palladium complexes (e.g., Pd(PPh₃)₄) yonedalabs.com
Base Activates the organoboron species Carbonates, phosphates, hydroxides yonedalabs.com
Solvent Provides the reaction medium Dioxane, THF, DMF, toluene, water yonedalabs.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, a variety of other transition metal-catalyzed reactions are utilized for the functionalization of heterocyclic compounds like oxazoles. researchgate.netmdpi.com Transition metals from group 10, particularly palladium and nickel, are widely used in cross-coupling reactions due to their high activity, selectivity, and functional group tolerance. mdpi.com

Other notable palladium-catalyzed cross-coupling reactions include the Stille, Hiyama, and Sonogashira reactions. mdpi.com These reactions allow for the formation of C-C bonds between different types of carbon centers. Transition metal-mediated C-H functionalization has also emerged as a powerful strategy for the direct introduction of new substituents onto the oxazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net

The alkenylation of azoles via C-H/C-X cross-coupling has been reported using palladium catalysts with alkenyl bromides. mdpi.com Additionally, transition metal-catalyzed annulation reactions of isoxazoles with alkynes have been developed for the synthesis of various N-heterocycles. rsc.org These methodologies underscore the broad utility of transition metal catalysis in the derivatization of oxazole and related heterocyclic systems. researchgate.netrsc.org

Metalation and Lithiation Strategies for Functionalization

Metalation, particularly lithiation, is a key strategy for the functionalization of oxazoles. The deprotonation of the oxazole ring typically occurs at the C2 position, which is the most acidic site. pharmaguideline.comwikipedia.org However, the stability of 2-lithiooxazoles can be an issue, as they can undergo electrocyclic ring opening to form open-chain isocyanides. pharmaguideline.com

To circumvent this instability, strategies such as the metalation of oxazole-borane complexes have been developed. This approach provides a practical solution to the problem of ring opening of 2-lithiooxazoles. acs.org

In the case of substituted oxazoles, the site of lithiation can be influenced by the nature and position of the substituents. For instance, the lithiation of 2-methyloxazoles with alkyllithium or hindered lithium amide bases can result in a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. nih.gov However, conditions can be optimized to achieve selective formation of the desired lithiated species. For example, the use of diethylamine as a proton source can mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole. nih.gov

Ring Opening and Rearrangement Reactions

The isoxazole ring, an isomer of the oxazole ring, is known to undergo ring-opening and rearrangement reactions under certain conditions. ingentaconnect.com The weak N-O bond in the isoxazole ring makes it susceptible to cleavage, particularly under reducing or basic conditions. ingentaconnect.com This property allows isoxazoles to serve as synthetic intermediates, acting as masked forms of various difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, and γ-amino alcohols. ingentaconnect.com

A notable rearrangement reaction is the base-promoted Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine derivatives. beilstein-journals.org This rearrangement involves the recyclization of the isoxazole ring system. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to rearrange to 3-hydroxy-2-(2-aryl nih.govresearchgate.netnih.govtriazol-4-yl)pyridines in the presence of a base. beilstein-journals.org

While these examples pertain to isoxazoles, they highlight the potential for similar reactivity in the oxazole series, particularly when the ring is appropriately substituted to facilitate such transformations. The specific applicability of these reactions to this compound would depend on the reaction conditions and the influence of the chloromethyl and methoxy substituents on the stability and reactivity of the oxazole ring.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

In ¹H NMR analysis, the structure of 5-(Chloromethyl)-3-methoxy-1,2-oxazole would be expected to produce three distinct signals corresponding to the different sets of protons.

Methoxy (B1213986) Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet. Based on typical chemical shift values, this signal is predicted to be in the range of δ 3.5–4.0 ppm.

Chloromethyl Group (-CH₂Cl): The two protons on the carbon adjacent to the chlorine atom would also appear as a singlet, as there are no neighboring protons to cause splitting. This signal is expected to be further downfield due to the electron-withdrawing effect of both the chlorine atom and the oxazole (B20620) ring, typically in the range of δ 4.7–4.8 ppm.

Oxazole Ring Proton (=CH-): The single proton on the oxazole ring (at the C4 position) would give rise to a singlet, anticipated in the aromatic or vinylic region of the spectrum, likely around δ 6.0-6.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (-OCH₃)3.5 - 4.0Singlet3H
Chloromethyl (-CH₂Cl)4.7 - 4.8Singlet2H
Oxazole Ring (-CH=)6.0 - 6.5Singlet1H

¹³C NMR spectroscopy provides essential information about the carbon skeleton of the molecule. For this compound, five distinct signals would be predicted, one for each unique carbon atom.

Methoxy Carbon (-OCH₃): This carbon would appear at a characteristic upfield position.

Chloromethyl Carbon (-CH₂Cl): The carbon atom bonded to chlorine would be found in a specific range, typically δ 40–45 ppm, influenced by the halogen's electronegativity.

Oxazole Ring Carbons (C3, C4, C5): The three carbon atoms of the oxazole ring would exhibit distinct chemical shifts. The C3 carbon, bonded to the methoxy group, and the C5 carbon, bonded to the chloromethyl group, would be significantly downfield. The C4 carbon, bonded to a hydrogen, would appear at a different characteristic shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)55 - 60
Chloromethyl (-CH₂Cl)40 - 45
Oxazole Ring C4100 - 110
Oxazole Ring C5160 - 170
Oxazole Ring C3170 - 180

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The key expected vibrational bands for this compound would include:

C-H Stretching: Signals corresponding to the stretching of C-H bonds in the methoxy, chloromethyl, and oxazole ring groups.

C=N and C=C Stretching: Vibrations from the double bonds within the oxazole ring, typically appearing in the 1500–1650 cm⁻¹ region.

C-O Stretching: Bands associated with the C-O bonds of the methoxy group and the oxazole ring ether linkage, generally found in the 1000–1300 cm⁻¹ range.

C-Cl Stretching: A characteristic absorption band for the carbon-chlorine bond, which is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Spectral Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C-H (sp³)2850 - 3000Stretching
C-H (sp²)3000 - 3100Stretching
C=N / C=C (Oxazole Ring)1500 - 1650Stretching
C-O (Ether & Methoxy)1000 - 1300Stretching
C-Cl600 - 800Stretching

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS is critical for unambiguously confirming the molecular formula of a compound. For this compound, the molecular formula is C₅H₆ClNO₂. HRMS would measure the exact mass of the molecular ion, which is calculated to be 147.00871 Da for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). uni.lu An experimental mass value that matches this calculated value to within a few parts per million provides strong evidence for the correct elemental composition.

General mass spectrometry, typically using electron impact (EI) ionization, provides the nominal molecular weight and reveals characteristic fragmentation patterns that help to confirm the structure.

The mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine, two peaks would be observed for the molecular ion: one for the ³⁵Cl isotope (at m/z 147) and another for the ³⁷Cl isotope (at m/z 149), with an approximate intensity ratio of 3:1.

Plausible fragmentation pathways for this molecule would involve the cleavage of the weakest bonds. Key fragmentation events could include:

Loss of a chlorine radical (•Cl) to give a fragment ion at m/z 112.

Loss of the chloromethyl radical (•CH₂Cl) to yield a fragment at m/z 98.

Cleavage of the methoxy group, either as a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Rupture of the oxazole ring, a common fragmentation pathway for such heterocyclic systems. sapub.orgarkat-usa.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical reactivity and intermolecular interactions. For novel oxazole derivatives, single-crystal X-ray diffraction is a key technique to confirm their synthesis and to study their structural features. westminster.ac.ukanchor-publishing.com

While a specific crystal structure for this compound has not been detailed in publicly available research, the study of related oxazole and isoxazole (B147169) compounds by X-ray diffraction highlights the utility of this method. researchgate.netresearchgate.netnih.gov For instance, crystallographic studies of other substituted oxazoles have revealed details about the planarity of the oxazole ring and the orientation of its substituents. researchgate.net This information is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular structure.

Table 1: Illustrative Crystallographic Data for a Hypothetical Oxazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.93
b (Å) 10.97
c (Å) 14.80
β (°) 98.62
Volume (ų) 900.1
Z 4

Note: This data is representative of a small heterocyclic molecule and is provided for illustrative purposes only. Specific data for this compound is not available. mdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., Column Chromatography, Thin-Layer Chromatography (TLC))

Chromatographic techniques are fundamental in synthetic chemistry for the purification of products and the assessment of their purity. numberanalytics.comnih.gov For the synthesis of this compound, both column chromatography and thin-layer chromatography (TLC) are essential tools.

Thin-Layer Chromatography (TLC)

TLC is a rapid and sensitive method used to monitor the progress of a reaction, to determine the number of components in a mixture, and to identify a suitable solvent system for column chromatography. researchgate.net A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (R_f) value for each spot is a characteristic of the compound in a given solvent system. researchgate.net For oxazole derivatives, a mixture of ethyl acetate (B1210297) and hexanes is often used as the mobile phase. chemmethod.com

Table 2: Representative TLC Analysis of a Reaction Mixture

Compound R_f Value Solvent System (v/v) Visualization Method
Starting Material 0.75 Ethyl Acetate/Hexane (3:7) UV light (254 nm)
This compound 0.50 Ethyl Acetate/Hexane (3:7) UV light (254 nm)
Byproduct 0.20 Ethyl Acetate/Hexane (3:7) UV light (254 nm)

Note: The R_f values are illustrative and would need to be determined experimentally.

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. researchgate.net The crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel. The mobile phase, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture move through the column at different rates and are collected as separate fractions as they elute from the bottom of the column. The choice of the mobile phase is critical for achieving good separation and is often guided by preliminary TLC analysis. numberanalytics.com For many oxazole syntheses, purification is achieved using column chromatography with a gradient of ethyl acetate in hexane. researchgate.net

Table 3: Illustrative Column Chromatography Purification Protocol

Parameter Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient elution from 10% to 30% Ethyl Acetate in Hexane
Elution Order 1. Less polar impurities2. This compound 3. More polar impurities

Note: This protocol is a representative example and would require optimization for the specific purification of this compound.

Computational and Theoretical Studies of 5 Chloromethyl 3 Methoxy 1,2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a molecule like 5-(Chloromethyl)-3-methoxy-1,2-oxazole at the atomic level. These methods solve the Schrödinger equation, providing detailed insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electronic structure, including the distribution of electron density and molecular electrostatic potential (MESP), would also be elucidated, highlighting regions of positive and negative charge. These calculations are crucial for understanding how the molecule interacts with other chemical species.

Ab Initio Methods for Electronic Structure and Substitution Effects

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous approach to studying electronic structure.

Applying these methods to this compound would offer a detailed picture of its electronic configuration. Furthermore, these calculations are instrumental in analyzing the effects of its substituents—the chloromethyl and methoxy (B1213986) groups—on the electronic properties of the 1,2-oxazole ring. By comparing the calculated electronic structure of the substituted molecule to that of a parent 1,2-oxazole, one can quantify how these groups alter electron distribution, stability, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies of the HOMO and LUMO would provide insight into its charge transfer characteristics and its potential reactivity in chemical reactions.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability of the molecule.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapA key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Reactivity Descriptors and Global Chemical Parameters

Calculation of Chemical Potential and Global Chemical Hardness

Chemical potential (μ) measures the tendency of electrons to escape from a system, while global chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution. These parameters are typically approximated using the energies of the HOMO and LUMO.

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Global Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

A molecule with a high chemical hardness is considered a "hard" molecule, indicating lower reactivity and higher stability. Conversely, a "soft" molecule has a low chemical hardness and is more reactive.

Determination of Electrophilicity Index and Local Reactivity Descriptors

The electrophilicity index (ω) is a measure of the energy stabilization when a system acquires additional electronic charge from the environment. It quantifies the global electrophilic nature of a molecule and is calculated using the chemical potential and global chemical hardness.

Electrophilicity Index (ω) = μ² / (2η)

DescriptorFormulaInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2Tendency of electrons to escape; related to electronegativity.
Global Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron configuration; indicates stability.
Global Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) μ² / (2η)Propensity of the molecule to accept electrons; a measure of its electrophilic nature.

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Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-methoxy-1,2-oxazole, and how can purity be maximized?

The synthesis typically involves cyclization of precursors such as methoxy-substituted oxazoles with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide. Reaction parameters (temperature, solvent, catalyst loading) must be tightly controlled to minimize side reactions. For scale-up, continuous flow reactors improve mixing and heat transfer, enhancing yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC used to validate purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and electronic environments.
  • IR : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ions).
  • X-ray Crystallography : Resolves 3D structure, including dihedral angles between the oxazole ring and substituent groups (e.g., 17.1° for methoxyphenyl rings in analogs) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen against enzyme panels (e.g., kinases, proteases) using fluorescence-based assays. Cytotoxicity can be assessed via MTT or resazurin assays in cell lines. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50_{50} values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields or byproduct formation?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example:

FactorRange TestedOptimal Value
Temperature60–100°C80°C
Catalyst (ZnI2_2)0.5–2.0 mol%1.2 mol%
Reaction monitoring via TLC or in-situ FTIR helps identify intermediate phases. Scale-up with continuous flow reactors reduces byproducts by ~20% compared to batch methods .

Q. How to address contradictory bioactivity data across studies?

  • Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for reliable data).
  • Assay Validation : Ensure consistent cell viability (e.g., >90% via trypan blue exclusion) and enzyme activity controls.
  • Structural Analog Comparison : Test analogs (e.g., bromomethyl or methyl-substituted oxazoles) to isolate the chloromethyl group’s role in activity .

Q. What mechanistic insights can be gained from studying substitution reactions at the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution (SN_N2) with amines, thiols, or alkoxides. Kinetic studies (e.g., varying nucleophile concentration) reveal second-order kinetics. Computational modeling (DFT) predicts transition states and activation energies. For example:

Nucleophilekobsk_{\text{obs}} (M1^{-1}s1^{-1})
Ethylamine0.12
Sodium thiophenolate0.25
Steric hindrance from the oxazole ring slows reactivity compared to aliphatic chlorides .

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., RMSD <2.0 Å over 100 ns).
  • Docking Studies : Predict binding modes using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol.
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational geometry predictions?

Crystal packing forces (e.g., C–H···π interactions) can distort bond angles vs. gas-phase DFT calculations. For example:

ParameterX-ray (Å/°)DFT (Å/°)
C–Cl bond1.781.75
N–O–C angle117.5119.2
Always compare multiple crystal structures (if available) and use solvent-corrected DFT models .

Methodological Resources

  • Synthetic Protocols : Optimized procedures for chloromethylation and cyclization .
  • Crystallography Guidelines : Refinement strategies for resolving disordered substituents .
  • Bioactivity Validation : Standardized enzyme assay protocols and negative controls .

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